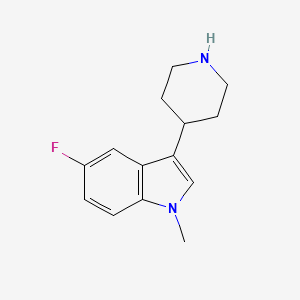
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the indole family, which is known for its diverse biological activities and presence in many natural products.
Preparation Methods
The synthesis of 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorinating agents such as Selectfluor.
Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the indole core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted indoles, ketones, and carboxylic acids.
Scientific Research Applications
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the piperidine ring can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole include other fluorinated indoles and piperidine-substituted indoles. These compounds share structural similarities but may differ in their biological activities and applications. For example:
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole: Similar structure but with an indazole core, which can lead to different biological properties.
1-methyl-3-(piperidin-4-yl)-1H-indole: Lacks the fluorine atom, which can affect its reactivity and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17FN2 |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
5-fluoro-1-methyl-3-piperidin-4-ylindole |
InChI |
InChI=1S/C14H17FN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-3,8-10,16H,4-7H2,1H3 |
InChI Key |
LQVWVPZIVGZUNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)
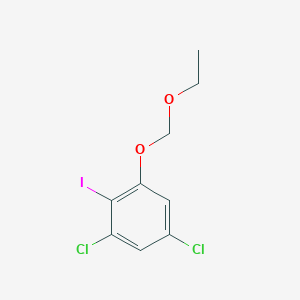
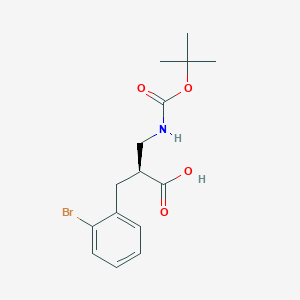

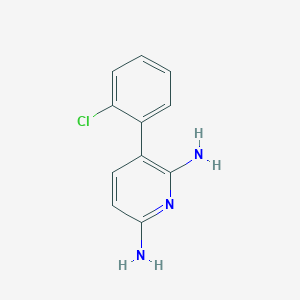
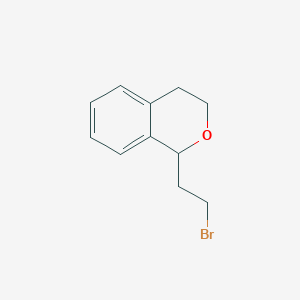
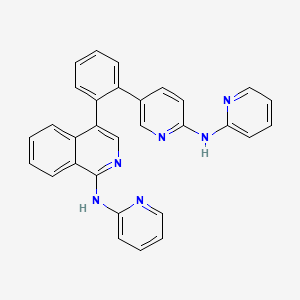

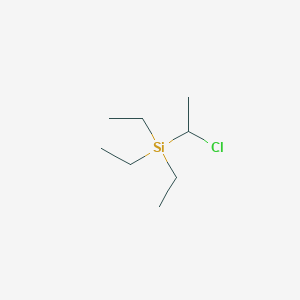
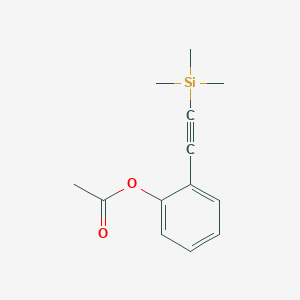
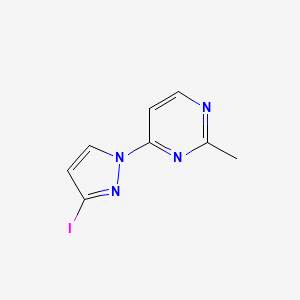

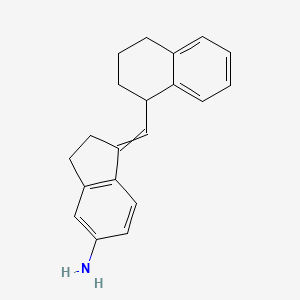
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
